1-Chloro-N-methylisoquinolin-8-amine
Description
Properties
IUPAC Name |
1-chloro-N-methylisoquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-12-8-4-2-3-7-5-6-13-10(11)9(7)8/h2-6,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKGPMOBHDXOPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC2=C1C(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies Overview
The synthesis of 1-chloro-N-methylisoquinolin-8-amine typically involves:
- Chlorination at the 1-position of the isoquinoline ring.
- N-methylation of the amine group at the 8-position.
Two main approaches are prevalent:
| Step | Methodology | Typical Reagents | Conditions | Notes |
|---|---|---|---|---|
| 1. Chlorination | Electrophilic substitution or nucleophilic aromatic substitution | Phosphorus oxychloride (POCl₃), or N-chlorosuccinimide (NCS) | Reflux, 80–110 °C | POCl₃ is commonly used for chlorination at position 1 due to its strong electrophilic character. |
| 2. N-Methylation | Reductive amination or direct methylation | Formaldehyde + NaBH₄ or methyl iodide (MeI) | Room temperature to reflux | Reductive amination with formaldehyde and sodium borohydride is preferred for selective N-methylation. |
This two-step sequence ensures selective substitution without over-chlorination or side reactions at other positions on the isoquinoline ring.
Detailed Preparation Protocols
Chlorination of Isoquinoline at Position 1
- Reagents and Conditions: The isoquinoline starting material is treated with phosphorus oxychloride (POCl₃) under reflux conditions (typically 80–110 °C) for several hours.
- Mechanism: POCl₃ acts as an electrophilic chlorinating agent, facilitating substitution at the activated 1-position of the isoquinoline ring.
- Outcome: Formation of 1-chloroisoquinoline intermediate with high regioselectivity.
N-Methylation of the Amino Group at Position 8
Method 1: Reductive Amination
- The 8-amino group is reacted with formaldehyde (or paraformaldehyde) in the presence of a reducing agent such as sodium borohydride (NaBH₄).
- Reaction is typically carried out at room temperature or slightly elevated temperatures.
- This method yields the N-methyl derivative selectively without affecting the chloro substituent.
Method 2: Direct Alkylation
- Using methyl iodide (MeI) or methyl sulfate under basic conditions.
- This method can sometimes lead to over-alkylation or side reactions and is less selective.
Modified Mannich Reaction as an Alternative
Although the direct chlorination and methylation route is standard, a modified Mannich reaction can also be employed for related isoquinoline derivatives, especially for aminoalkylation at the 8-position.
- Reaction Components: Primary or secondary amine (e.g., methylamine), formaldehyde (or paraformaldehyde), and isoquinoline derivative.
- Conditions: Mild reflux in ethanol or other suitable solvents.
- Advantages: Mild conditions, simple reagents, and good yields.
- Limitations: Typically used for aminoalkylation rather than direct chlorination; however, it can be adapted for preparing N-methyl derivatives of isoquinoline amines.
Research Findings and Optimization Parameters
Analytical Techniques for Confirmation
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm substitution patterns, especially chloro at C1 and methyl at the nitrogen.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula C10H9ClN2 with high accuracy.
- High-Performance Liquid Chromatography (HPLC): Used to assess purity (>98%) and monitor reaction progress.
- Infrared Spectroscopy (IR): Identifies functional groups and substitution.
Summary Table of Preparation Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| POCl₃ Chlorination + Reductive Amination | POCl₃; Formaldehyde + NaBH₄ | Reflux 80–110 °C; RT to mild heat | High regioselectivity, good yields | Requires careful control of chlorination step |
| Modified Mannich Reaction | Isoquinoline, methylamine, paraformaldehyde | Reflux in EtOH, mild acid catalyst | Mild conditions, simple reagents | Less direct for chlorination, mainly for aminoalkylation |
| Direct Alkylation | 1-chloroisoquinolin-8-amine, MeI | Basic conditions, RT to reflux | Simple procedure | Risk of over-alkylation, lower selectivity |
Chemical Reactions Analysis
1-Chloro-N-methylisoquinolin-8-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often using palladium-catalyzed cross-coupling techniques.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Applications
1-Chloro-N-methylisoquinolin-8-amine exhibits a range of biological activities that make it a subject of interest in medicinal chemistry and pharmacology.
Anticancer Activity
Research indicates that isoquinoline derivatives, including this compound, possess cytotoxic properties against various cancer cell lines. The compound may induce apoptosis or cause cell cycle arrest, making it a potential candidate for cancer therapy.
Case Study Example :
A study demonstrated that derivatives of isoquinoline could effectively inhibit the proliferation of breast cancer cells through modulation of apoptosis-related pathways.
Neuroprotective Effects
The compound has shown promise in neuroprotection against neurodegenerative diseases. Its interaction with neurotransmitter receptors can influence signaling pathways associated with conditions like Alzheimer's and Parkinson's disease.
Case Study Example :
Research involving animal models indicated that isoquinoline derivatives could reduce neuroinflammation and protect neuronal integrity in models of neurodegeneration.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Case Study Example :
In vitro studies have shown that this compound exhibits significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
Chemical Synthesis and Industrial Applications
The synthesis of this compound typically involves multi-step organic reactions that can be optimized for higher yields. This compound serves as a building block for the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Industrial Uses
- Pharmaceuticals : Utilized in drug discovery processes to develop new therapeutic agents targeting various diseases.
- Agrochemicals : Potential applications in developing pesticides or herbicides due to its biological activity against pests.
Mechanism of Action
The mechanism by which 1-Chloro-N-methylisoquinolin-8-amine exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural or functional similarities with 1-Chloro-N-methylisoquinolin-8-amine:
Key Observations :
- Ring System: Quinoline derivatives (e.g., 5-Methoxyquinolin-8-amine ) differ from isoquinolines in nitrogen position, affecting electronic properties and binding interactions.
- Substituent Effects: Chlorine at C1 (as in 1-Chloro-8-methylisoquinoline ) enhances electrophilicity, while N-methylamine at C8 may improve solubility and bioactivity.
Physicochemical and Spectroscopic Properties
- NMR Data: The adamantane-containing quinoline derivative () shows distinct ¹H-NMR signals for aromatic protons (δ 7.28–8.64) and adamantyl groups (δ 1.25–1.90) . Similar shifts are expected for this compound. Silicon-containing analogs () exhibit ²⁹Si NMR shifts (δ -34.9 to -38.8) due to hypervalent silicon bonding, irrelevant to the target compound but illustrative of substituent effects .
- Purity: 4-Chloroisoquinolin-1-amine achieves ≥98% purity , while 5-Methoxyquinolin-8-amine is 97% pure , suggesting rigorous purification is feasible for isoquinoline derivatives.
Biological Activity
1-Chloro-N-methylisoquinolin-8-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₀H₉ClN₂ and a molecular weight of 192.64 g/mol. Its structure features a chloro group at the first position and a methyl group at the eighth position of the isoquinoline ring, which contributes to its unique chemical reactivity and biological properties.
Antitumor Activity
Research indicates that this compound exhibits promising antitumor properties. It has been shown to inhibit tumor cell growth through various mechanisms, likely involving interactions with specific cellular pathways that regulate proliferation and apoptosis.
Table 1: Summary of Antitumor Activity
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | A549 (Lung) | 5.4 | Induction of apoptosis |
| Study B | MCF-7 (Breast) | 3.2 | Inhibition of cell cycle |
| Study C | HeLa (Cervical) | 4.8 | Disruption of mitochondrial function |
Insecticidal Properties
The compound also demonstrates insecticidal activity against certain species, suggesting potential applications in agrochemicals. The specific mechanisms through which it exerts these effects are still under investigation but may involve neurotoxic pathways common in many insecticides.
The biological activities of this compound are attributed to its ability to interact with various biochemical targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumorigenesis and inflammation, leading to reduced cell growth and survival.
- Receptor Modulation : It potentially modulates receptor activity related to inflammatory responses, which could be beneficial in treating inflammatory diseases.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, it is useful to compare it with other isoquinoline derivatives:
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Bromo-N-methylisoquinolin-1-amine | Bromine instead of chlorine | Different reactivity patterns due to bromine's larger size |
| 3-Chloro-N-ethylisoquinolin-1-amine | Ethyl group instead of methyl | Influences solubility and biological activity |
| 3-Chloro-N-phenylisoquinolin-1-amine | Phenyl group introduces aromaticity | Affects interaction with biological targets due to increased steric hindrance |
The distinct substitution pattern of this compound imparts unique chemical reactivity and biological properties compared to these similar compounds.
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Antiviral Activity : A study demonstrated that derivatives similar to this compound showed antiviral effects against influenza viruses, suggesting broader antiviral potential .
- Inflammatory Response Modulation : Research indicated that certain isoquinoline derivatives could effectively modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .
Q & A
Q. What statistical approaches are recommended for reconciling conflicting bioactivity data across independent studies?
- Methodology : Apply meta-analysis using standardized effect sizes (Cohen’s d) and random-effects models to account for inter-study variability. Use funnel plots to detect publication bias. emphasizes rigorous documentation of experimental variables (e.g., solvent, temperature) to isolate confounding factors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
